molecular formula C17H14IN3O3 B14967331 5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide

Cat. No.: B14967331
M. Wt: 435.22 g/mol
InChI Key: UERKTNLRIXQCTQ-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrano[2,3-c]pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring fused with a pyran ring, and functional groups such as hydroxymethyl, imino, and carboxamide. The presence of an iodine atom in the phenyl ring adds to its distinctiveness.

Preparation Methods

The synthesis of 5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of the pyridine and pyran rings. Common starting materials include substituted pyridines and pyrans.

    Formation of the Pyrano[2,3-c]pyridine Core: This step involves the cyclization of the pyridine and pyran rings. The reaction conditions typically include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of Functional Groups: The hydroxymethyl, imino, and carboxamide groups are introduced through various organic reactions such as nucleophilic substitution, reduction, and amidation.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

5-(Hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide undergoes various chemical reactions:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

5-(Hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imino and carboxamide groups can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar compounds to 5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide include other pyrano[2,3-c]pyridine derivatives with different substituents. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their chemical properties and biological activities .

Some similar compounds include:

These compounds highlight the versatility of the pyrano[2,3-c]pyridine scaffold in medicinal chemistry and its potential for further exploration.

Properties

Molecular Formula

C17H14IN3O3

Molecular Weight

435.22 g/mol

IUPAC Name

5-(hydroxymethyl)-2-imino-N-(4-iodophenyl)-8-methylpyrano[2,3-c]pyridine-3-carboxamide

InChI

InChI=1S/C17H14IN3O3/c1-9-15-13(10(8-22)7-20-9)6-14(16(19)24-15)17(23)21-12-4-2-11(18)3-5-12/h2-7,19,22H,8H2,1H3,(H,21,23)

InChI Key

UERKTNLRIXQCTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C2=C1OC(=N)C(=C2)C(=O)NC3=CC=C(C=C3)I)CO

Origin of Product

United States

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